4-(Diethylamino)azobenzene
Overview
Description
4-(Diethylamino)azobenzene is an organic compound belonging to the class of azobenzenes, characterized by the presence of a diethylamino group attached to the benzene ring. This compound is known for its vibrant yellow to orange color and is widely used in various applications due to its unique chemical properties .
Biochemical Analysis
Biochemical Properties
4-(Diethylamino)azobenzene plays a significant role in biochemical reactions, particularly in the field of proteomics research . It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with NADH-azoreductase, an enzyme that catalyzes the reduction of azo bonds in azobenzene compounds . This interaction is crucial for the compound’s role in biochemical assays and studies. Additionally, this compound can bind to proteins, altering their structure and function, which can be utilized in various biochemical applications .
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound can modulate the activity of G-protein-coupled receptors (GPCRs) and ion channels, leading to changes in cellular responses . Furthermore, this compound has been shown to impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular metabolism and overall cell function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to either inhibition or activation of their functions . For example, the compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity . Additionally, this compound can induce changes in gene expression by interacting with DNA and transcription factors, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability, degradation, and long-term effects on cellular function . The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat . Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in cell signaling pathways and gene expression
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low doses, the compound can have minimal or no adverse effects, while higher doses can lead to toxicity and other adverse effects . Studies have shown that there are threshold effects, where a certain dosage level must be reached before significant biological effects are observed . Additionally, high doses of this compound can lead to toxic effects, including liver damage and other organ-specific toxicities .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound undergoes biotransformation through enzymatic reactions, including reduction and oxidation processes . These metabolic pathways can influence the compound’s activity and toxicity, as well as its overall biological effects
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes and distributed to various cellular compartments . This distribution is crucial for its biological activity, as it determines the compound’s localization and accumulation within cells and tissues . Additionally, the transport and distribution of this compound can influence its overall efficacy and toxicity in biological systems .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function . The compound can be targeted to specific cellular compartments, such as the nucleus, cytoplasm, or mitochondria, through targeting signals or post-translational modifications . This localization is essential for its biological activity, as it determines the compound’s interactions with specific biomolecules and its overall effects on cellular function
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(Diethylamino)azobenzene can be synthesized through the diazotization of aniline followed by coupling with N,N-diethylaniline. The reaction typically involves the following steps:
- Diazotization: Aniline is treated with sodium nitrite and hydrochloric acid to form a diazonium salt.
- Coupling: The diazonium salt is then reacted with N,N-diethylaniline in an alkaline medium to yield this compound .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves precise control of temperature, pH, and reaction time to achieve the desired outcome .
Chemical Reactions Analysis
Types of Reactions: 4-(Diethylamino)azobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens and nitrating agents.
Major Products:
Oxidation: Nitro derivatives of this compound.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
4-(Diethylamino)azobenzene has a wide range of applications in scientific research:
Chemistry: Used as a dye and a pH indicator due to its color-changing properties.
Biology: Employed in the study of protein-ligand interactions and as a probe in fluorescence microscopy.
Medicine: Investigated for its potential use in drug delivery systems and as a photosensitizer in photodynamic therapy.
Industry: Utilized in the manufacturing of dyes, pigments, and light-responsive materials
Mechanism of Action
The primary mechanism of action of 4-(Diethylamino)azobenzene involves its ability to undergo reversible photoisomerization. Upon exposure to light, the compound can switch between its trans and cis forms. This photoisomerization process affects the compound’s electronic and structural properties, making it useful in various applications such as molecular switches and light-responsive materials .
Comparison with Similar Compounds
Azobenzene: Lacks the diethylamino group, making it less soluble in organic solvents.
4-(Dimethylamino)azobenzene: Contains a dimethylamino group instead of a diethylamino group, resulting in different electronic properties.
4-(Methoxy)azobenzene: Has a methoxy group, which affects its reactivity and applications
Uniqueness: 4-(Diethylamino)azobenzene is unique due to its diethylamino group, which enhances its solubility and alters its electronic properties, making it more versatile in various applications compared to its analogs .
Properties
IUPAC Name |
N,N-diethyl-4-phenyldiazenylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3/c1-3-19(4-2)16-12-10-15(11-13-16)18-17-14-8-6-5-7-9-14/h5-13H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJJISKLXUJVZOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)N=NC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8041745, DTXSID901024696 | |
Record name | C.I. Solvent Yellow 56 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8041745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-Diethyl-4-((E)-phenyldiazenyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901024696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2481-94-9, 87986-73-0 | |
Record name | Solvent Yellow 56 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2481-94-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | C.I. Solvent Yellow 56 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002481949 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(Diethylamino)azobenzene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102374 | |
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Record name | Benzenamine, N,N-diethyl-4-(2-phenyldiazenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | C.I. Solvent Yellow 56 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8041745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-Diethyl-4-((E)-phenyldiazenyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901024696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-diethyl-p-(phenylazo)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.834 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | SOLVENT YELLOW 56 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5E973680S8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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